2-(1-Methylcyclopropyl)acetaldehyde
Description
2-(1-Methylcyclopropyl)acetaldehyde is an aliphatic aldehyde featuring a cyclopropane ring substituted with a methyl group at the 1-position and an acetaldehyde moiety at the 2-position. Its molecular formula is C₆H₁₀O, with a molecular weight of 98.14 g/mol. The cyclopropane ring introduces significant steric strain and electronic effects, while the aldehyde group confers electrophilic reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(1-methylcyclopropyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2-3-6)4-5-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXKGAEDFHNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102861-46-1 | |
| Record name | 2-(1-methylcyclopropyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylcyclopropyl)acetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 1-methylcyclopropane with formaldehyde under acidic conditions to introduce the aldehyde group. Another approach involves the use of Grignard reagents to form the cyclopropyl ring, followed by oxidation to yield the aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and selectivity. The process often requires precise control of temperature and pressure to ensure the stability of the cyclopropyl ring and the integrity of the aldehyde group.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylcyclopropyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4))
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 2-(1-Methylcyclopropyl)acetic acid
Reduction: 2-(1-Methylcyclopropyl)ethanol
Substitution: Derivatives with substituted functional groups depending on the nucleophile used
Scientific Research Applications
2-(1-Methylcyclopropyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials due to its reactive aldehyde group and stable cyclopropyl ring.
Mechanism of Action
The mechanism of action of 2-(1-Methylcyclopropyl)acetaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl ring may also influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural and functional differences between 2-(1-Methylcyclopropyl)acetaldehyde and related cyclopropane-containing compounds:
Biological Activity
2-(1-Methylcyclopropyl)acetaldehyde (CAS No. 102861-46-1) is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHO, characterized by a cyclopropyl ring which contributes to its distinct reactivity and biological properties. The presence of the aldehyde functional group suggests potential interactions with various biological macromolecules.
The biological activity of this compound can be attributed to its ability to interact with cellular components, particularly through:
- Reactive Oxygen Species (ROS) Generation : Similar to acetaldehyde, it may induce oxidative stress in cells, leading to apoptosis and other cellular dysfunctions .
- Protein Interactions : The compound may modify protein structures or functions through aldehyde reactivity, potentially affecting enzyme activities or signaling pathways.
Case Study 1: Cytotoxic Effects
A study investigating the cytotoxic effects of acetaldehyde on A549 lung cancer cells demonstrated that aldehydes can cause significant oxidative damage, leading to increased apoptosis rates. The protective role of antioxidants like L-Cysteine was highlighted, showing a dose-dependent reduction in cell death due to acetaldehyde exposure .
Case Study 2: Sensitization Reactions
Research into the sensitizing capacity of acetaldehyde indicated that exposure could lead to allergic reactions in guinea pigs. This study found a clear dose-response relationship, suggesting that similar compounds like this compound may exhibit comparable sensitization effects .
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
